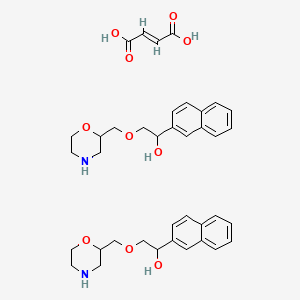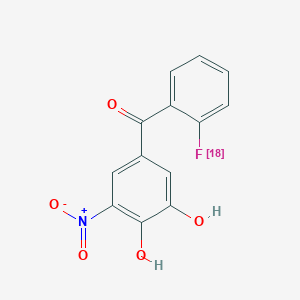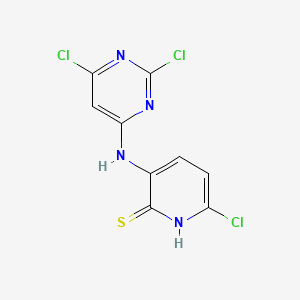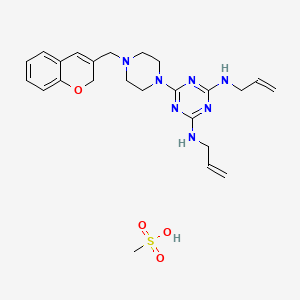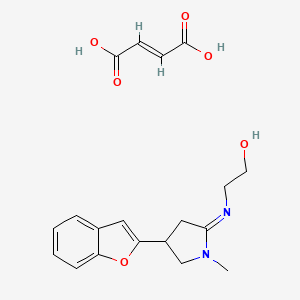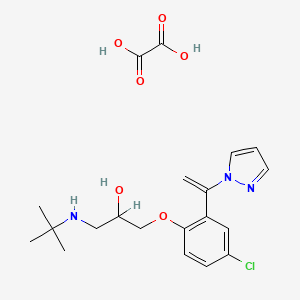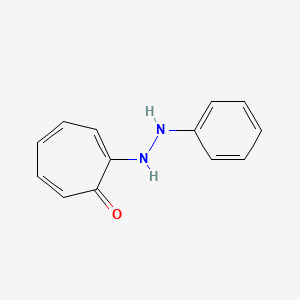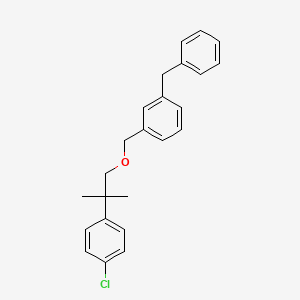
Indigotine P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indigotine P, also known as Indigo Carmine or FD&C Blue No. 2, is a synthetic blue dye widely used in various industries, including food, pharmaceuticals, and textiles. It is known for its vibrant blue color and is often used as a colorant in products ranging from candies to medical diagnostics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Indigotine P is synthesized by heating indigo in the presence of sulfuric acid. The indigo is typically produced by the fusion of N-phenylglycine (prepared from aniline and formaldehyde) in a molten mixture of sodamide and sodium and potassium hydroxides under ammonia pressure . This process results in the formation of indigo, which is then sulfonated to produce this compound.
Industrial Production Methods
The industrial production of this compound involves the sulfonation of indigo. This process includes heating indigo with sulfuric acid, followed by purification procedures to isolate the desired product. The resulting compound is a mixture of disodium 3,3’-dioxo-[delta2,2’-biindoline]-5,5’-disulfonate and disodium 3,3’-dioxo-[delta2,2’-biindoline]-5,7’-disulfonate .
Analyse Chemischer Reaktionen
Types of Reactions
Indigotine P undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can act as a redox indicator, turning yellow upon reduction .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sulfuric acid for sulfonation and various reducing agents for redox reactions. The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound include its reduced form, which is often used as a pH indicator. Additionally, it can form various sulfonated derivatives depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Indigotine P has a wide range of scientific research applications:
Wirkmechanismus
Indigotine P is biologically inert and primarily acts as a visual aid due to its deep blue color. After intravenous injection, it is excreted by the kidneys through tubular secretion, enhancing the visualization of ureteral orifices . Its mechanism involves the absorption and emission of light, which makes it useful as a colorant and indicator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indigo: A natural dye with a similar blue color but different chemical structure and properties.
Indirubin: A compound with pharmacological properties, used in traditional medicine.
Uniqueness
Indigotine P stands out due to its synthetic origin, stability, and wide range of applications. Unlike natural indigo, it is more consistent in quality and easier to produce on an industrial scale . Its unique properties as a redox and pH indicator also make it valuable in scientific research and diagnostics .
Eigenschaften
CAS-Nummer |
6371-42-2 |
|---|---|
Molekularformel |
C16H6N2Na4O14S4 |
Molekulargewicht |
670.5 g/mol |
IUPAC-Name |
tetrasodium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate |
InChI |
InChI=1S/C16H10N2O14S4.4Na/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
HPKLSODFSVXPBF-UHFFFAOYSA-J |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



